Ocophyllals B
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Overview
Description
OCOPHYLLALS B is a naturally occurring neolignan compound isolated from the Lauraceae family, particularly from the genera Machilus, Ocotea, and Nectandra . Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoid units. This compound is characterized by its unique C-1’ formyl side chain instead of a propenyl group, distinguishing it from other lignans and neolignans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OCOPHYLLALS B involves the oxidative coupling of phenylpropanoid units. One common method is the thermolysis and acid isomerization of burchellin, which leads to the formation of this compound . The reaction conditions typically involve high temperatures and acidic environments to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from plant sources remains the primary method of obtaining this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
OCOPHYLLALS B undergoes various chemical reactions, including:
Oxidation: The formyl side chain can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
OCOPHYLLALS B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of OCOPHYLLALS B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The formyl side chain plays a crucial role in its reactivity, allowing it to interact with reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
OCOPHYLLALS A: Similar structure but with a propenyl group instead of a formyl side chain.
Burchellin: A precursor in the synthesis of OCOPHYLLALS B.
Machilin D: Another neolignan with similar biological activities.
Uniqueness
This compound is unique due to its C-1’ formyl side chain, which imparts distinct chemical reactivity and biological activity compared to other neolignans. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-(3,4,5-trimethoxyphenyl)-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C20H20O6/c1-11-14-6-12(10-21)7-15(22-2)19(14)26-18(11)13-8-16(23-3)20(25-5)17(9-13)24-4/h6-10H,1-5H3 |
InChI Key |
ABGNFLATGXMICB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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